6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that features a chromeno-oxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chromene derivative and introduce the oxazinone moiety through a series of cyclization reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce an alkyl or aryl group in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares structural similarities but differs in the core scaffold and functional groups.
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: A closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of 6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C24H26ClNO5 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H26ClNO5/c1-4-5-16-11-22(27)31-23-17(16)12-19(25)24-18(23)13-26(14-30-24)9-8-15-6-7-20(28-2)21(10-15)29-3/h6-7,10-12H,4-5,8-9,13-14H2,1-3H3 |
InChI Key |
BFRRPTZLPNYZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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